The synthesis of 4-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine and its derivatives has been achieved through various multi-step synthetic routes. One approach involves the preparation of a key intermediate, often a substituted 1,2,5-oxadiazole, followed by introduction of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” reaction []. This reaction is highly versatile and allows for the incorporation of various substituents on the triazole ring.
For example, GSK269962A, a derivative of the compound, was synthesized utilizing this approach, highlighting the flexibility of the CuAAC reaction in generating structurally diverse analogs []. Another study also demonstrated the synthesis of 4,4'-bis(5-methel-4-ethoxycarbonyl-1H-1,2,3-triazol-1-yl)-3,3'-azo-1,2,5-oxadiazole (2TF4CH3) utilizing this method [].
For instance, the crystal structure of the compound (1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide), which contains the same core structure, has been elucidated. This information aids in understanding the structure-activity relationship of these molecules, facilitating the design of more potent and selective inhibitors [].
4-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine and its derivatives, like GSK269962A and SB-772077-B, have been identified as potent and selective Rho-kinase (ROCK) inhibitors []. ROCK, a serine/threonine kinase, plays a crucial role in regulating smooth muscle contraction and vascular tone. Inhibiting ROCK leads to vasodilation, thereby reducing blood pressure.
The primary application of 4-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine and its derivatives explored in the research is their role as ROCK inhibitors, leading to vasodilation []. Studies have demonstrated the efficacy of compounds like GSK269962A and SB-772077-B in inducing vasorelaxation in preconstricted rat aorta, highlighting their potential as therapeutic agents for hypertension and other cardiovascular diseases [].
Research indicates that inhibiting ROCK with compounds like GSK269962A and SB-772077-B can effectively block the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated monocytes []. This suggests a potential application of these compounds as anti-inflammatory agents.
Studies have shown that certain 1,2,3-triazolyl-1,2,5-oxadiazole derivatives can enhance the activation of soluble guanylate cyclase by nitric oxide (NO) donors []. This synergistic effect suggests a potential therapeutic application in conditions where enhancing NO signaling is beneficial, such as pulmonary hypertension.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: